Cas no 851987-96-7 (N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide)

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide 化学的及び物理的性質
名前と識別子
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- N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
- Benzoic acid, 4-(1-piperidinylsulfonyl)-, 2-(4,7-dimethoxy-2-benzothiazolyl)hydrazide
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- インチ: 1S/C21H24N4O5S2/c1-29-16-10-11-17(30-2)19-18(16)22-21(31-19)24-23-20(26)14-6-8-15(9-7-14)32(27,28)25-12-4-3-5-13-25/h6-11H,3-5,12-13H2,1-2H3,(H,22,24)(H,23,26)
- InChIKey: VKSHKNNVHRLIDW-UHFFFAOYSA-N
- SMILES: C(NNC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
じっけんとくせい
- 密度みつど: 1.412±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 9.65±0.23(Predicted)
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0642-4138-10μmol |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-20mg |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-3mg |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-5mg |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-15mg |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-30mg |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-5μmol |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-2μmol |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-2mg |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0642-4138-10mg |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide |
851987-96-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazideに関する追加情報
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide and Its Significance in Modern Chemical Biology
The compound with the CAS number 851987-96-7 is a highly specialized molecule that has garnered significant attention in the field of chemical biology. This compound, formally known as N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide, represents a fascinating intersection of organic chemistry and pharmacology. Its unique structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of this compound is characterized by a benzothiazole core, which is a well-known pharmacophore in medicinal chemistry. The benzothiazole ring system is flanked by two key functional groups: a dimethoxy substituent at the 4 and 7 positions, and a piperidine-1-sulfonyl moiety at the 4-position of the benzohydrazide moiety. These structural elements contribute to the compound's biological activity and make it a versatile scaffold for further derivatization.
In recent years, there has been growing interest in benzothiazole derivatives due to their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dimethoxy group in N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide enhances its binding affinity to biological targets, making it an attractive candidate for drug discovery.
The piperidine-1-sulfonyl group is another critical feature of this compound. Piperidine derivatives are known for their ability to modulate enzyme activity and receptor binding. In particular, the sulfonyl group can increase the solubility and bioavailability of the molecule, which is crucial for its pharmacological efficacy. This combination of structural elements makes N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide a compelling candidate for further investigation.
Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges. For instance, research has demonstrated its efficacy in inhibiting specific kinases that are implicated in cancer progression. The benzothiazole core interacts with the active site of these kinases, disrupting their function and thereby inhibiting tumor growth. This mechanism of action aligns with current trends in oncology research, where targeted therapies are increasingly preferred over traditional chemotherapeutic agents.
Moreover, the dimethoxy substituent on the benzothiazole ring has been shown to enhance the compound's ability to cross the blood-brain barrier. This property is particularly important for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. By improving brain penetration, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide could potentially offer new therapeutic avenues for these challenging conditions.
In addition to its applications in oncology and neurology, this compound has shown promise in other areas of medicine. For example, it has been investigated for its potential to modulate inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory mediators, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide could help mitigate these conditions and improve patient outcomes.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of the dimethoxy group onto the benzothiazole core is achieved through nucleophilic aromatic substitution (SNAr), while the piperidine-1-sulfonyl moiety is incorporated via sulfonation followed by reduction. These synthetic strategies highlight the compound's complexity and underscore the expertise required to produce it on an industrial scale.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding interactions between N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide and biological targets. Molecular docking studies have revealed that this compound interacts with high affinity with several enzymes and receptors relevant to human health. These findings provide valuable insights into its mechanism of action and guide further optimization efforts.
The development of novel drug candidates often involves iterative optimization processes to enhance potency, selectivity, and pharmacokinetic properties. In the case of N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide, future studies may focus on modifying substituents or exploring alternative scaffolds to improve its therapeutic profile. Advances in synthetic methodologies and computational biology are expected to accelerate these efforts and bring new treatments to patients more quickly.
In conclusion,N'-(4,7-dimethoxy-1,
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